molecular formula C14H17NO2 B1607908 Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate CAS No. 259545-11-4

Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate

Cat. No.: B1607908
CAS No.: 259545-11-4
M. Wt: 231.29 g/mol
InChI Key: ATAHZGDGVWUBCW-UHFFFAOYSA-N
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Description

Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate is a cyclohexene derivative featuring a 3-pyridyl substituent at the 6-position and an ethyl ester group at the 1-position. The pyridyl group introduces aromaticity and a lone pair on the nitrogen atom, enabling hydrogen bonding, coordination chemistry, and π-π interactions. This structural motif is distinct from related cyclohexene esters, which often bear alkyl, aryl, or oxo substituents.

Properties

IUPAC Name

ethyl 6-pyridin-3-ylcyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-2-17-14(16)13-8-4-3-7-12(13)11-6-5-9-15-10-11/h3-6,9-10,12-13H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAHZGDGVWUBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC=CCC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383979
Record name ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259545-11-4
Record name ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Preparation Methods

The synthesis of Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate is generally accomplished through multi-step organic synthesis involving condensation, nucleophilic substitution, and cross-coupling reactions. The following methods summarize the reported approaches:

Condensation and Cross-Coupling Reactions

  • The pyridyl substituent is typically introduced via a cross-coupling reaction, such as Suzuki or Heck coupling, between a halogenated cyclohexene derivative and a pyridyl boronic acid or pyridyl halide, respectively.
  • The cyclohexene ring with the ester functionality is prepared beforehand, often starting from cyclohexanone derivatives or cyclohexene carboxylic acid esters.
  • The ethyl ester group is introduced or retained via esterification or transesterification reactions.

This approach allows selective functionalization and is favored for its ability to tolerate diverse functional groups, providing good yields of the target compound.

Nucleophilic Addition and Dehydration (Analogous Methodology)

  • Starting from ethyl 4-oxocyclohexane-1-carboxylate, nucleophilic addition of sodium cyanide in the presence of ammonium chloride forms a cyanohydrin intermediate.
  • This intermediate undergoes dehydration using phosphorus oxychloride (POCl3) and pyridine to yield an unsaturated nitrile ester.
  • Subsequent saponification and reductive amination steps lead to functionalized cyclohexene derivatives.

Though this exact sequence is described for related cyclohexene derivatives (e.g., ethyl 4-cyanocyclohex-3-ene-1-carboxylate), the methodology illustrates the utility of cyanohydrin formation and dehydration in preparing functionalized cyclohexene esters, which can be adapted for the synthesis of this compound by appropriate substitution on the pyridyl ring.

Detailed Synthetic Procedure (Hypothetical Based on Literature)

Step Reagents/Conditions Description Outcome
1 Cyclohexanone derivative + Ethyl chloroformate + base Formation of ethyl cyclohexanecarboxylate ester Cyclohexane ester intermediate
2 Halogenation (e.g., bromination) Introduction of halogen at 6-position 6-Halo-cyclohexene ester
3 Suzuki coupling: 6-Halo-cyclohexene ester + 3-pyridylboronic acid + Pd catalyst Cross-coupling to attach 3-pyridyl group This compound
4 Purification (chromatography or recrystallization) Isolation of pure product Final compound

This sequence is consistent with standard organic synthesis practices for constructing substituted cyclohexene esters with heteroaryl substituents.

Research Findings and Analytical Data

  • The purity and identity of the synthesized compound are typically confirmed by gas chromatography (GC), high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
  • Predicted physicochemical properties such as boiling point and density guide the optimization of reaction conditions and purification steps.
  • The presence of the pyridyl group enhances the reactivity of the compound, facilitating further chemical transformations in pharmaceutical synthesis.

Summary Table of Preparation Methods

Methodology Key Steps Advantages Limitations
Cross-Coupling Reactions Halogenation → Suzuki coupling High selectivity, functional group tolerance Requires Pd catalysts, sensitive to moisture
Nucleophilic Addition & Dehydration Cyanohydrin formation → POCl3 dehydration Enables introduction of unsaturation and nitrile groups Multi-step, requires careful control of conditions
Esterification/Transesterification Formation or modification of ester group Straightforward, widely used May require protection of other groups

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of pyridyl derivatives .

Scientific Research Applications

Medicinal Chemistry

Overview : Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate has been investigated for its role in synthesizing small-molecule inhibitors aimed at reducing inflammatory mediator production.

Methodology : The synthesis involved coupling sulfonyl chlorides and anilines with double bond migration in the presence of triethylamine. This method facilitated the creation of derivatives with enhanced efficacy.

Results : Among the synthesized compounds, ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242) demonstrated potent suppressive activity against nitric oxide (NO) and inflammatory cytokines such as TNF-alpha and IL-6, with IC50 values of 1.8 nM, 1.9 nM, and 1.3 nM respectively.

Biocatalysis

Overview : The compound has been employed in the enantioselective synthesis of (S)-3-cyclohexene-1-carboxylic acid, which is a chiral precursor for the anticoagulant Edoxaban.

Methodology : An engineered E. coli esterase (BioH) was utilized to enhance S-enantioselectivity through rational design.

Results : The enantiomeric excess improved significantly from 32.3% in the wild type to 70.9% with the engineered enzyme, showcasing the compound's utility in producing pharmacologically relevant chiral molecules.

Organic Synthesis

Overview : this compound has been used in organic synthesis processes including the Fischer indole synthesis.

Methodology : The synthesis was carried out using methanesulfonic acid under reflux conditions in methanol.

Results : This method yielded a tricyclic indole product with an impressive yield of 84%, demonstrating the compound's effectiveness as a synthetic intermediate.

Crystallography

Overview : The compound has also found applications in crystallographic studies.

Methodology : A novel three-component condensation reaction involving benzalacetophenone, ethyl acetoacetate, and malonodinitrile was performed to study its crystal structure.

Results : The successful determination of the crystal structure of the resulting product illustrates the compound's relevance in structural chemistry.

Mechanism of Action

The mechanism of action of Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 6-Methyl-2-oxocyclohex-3-ene-1-carboxylate

This compound () replaces the 3-pyridyl group with a methyl substituent and introduces a 2-oxo group. Key differences include:

  • Electronic Effects : The oxo group increases electrophilicity at the α-carbon, enhancing reactivity toward nucleophiles. The methyl group contributes steric bulk but lacks the aromatic or coordinating properties of pyridyl.
  • Conformation: X-ray studies of similar esters (e.g., ) show that substituents influence cyclohexene ring puckering.

Aryl-Substituted Analogs

Compounds like ethyl 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate () and ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate () feature halogenated aryl groups. Comparisons include:

  • Lipophilicity : Chloro- and fluorophenyl groups increase hydrophobicity compared to pyridyl, which may enhance membrane permeability but reduce aqueous solubility.
  • Crystal Packing : Halogen substituents (Cl, F) participate in halogen bonding, as observed in crystallographic studies (e.g., dihedral angles between aryl rings in ).

Data Table: Comparative Analysis of Key Compounds

Compound Substituents Molecular Weight Notable Properties
Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate 6-(3-pyridyl), 1-(ethyl ester) ~247.3 g/mol Pyridyl enables π-π stacking; potential for coordination chemistry.
Ethyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate () 6-methyl, 2-oxo 198.2 g/mol Oxo group enhances electrophilicity; methyl contributes steric hindrance.
Ethyl 6-(4-Cl-phenyl)-4-(4-F-phenyl)-2-oxo... () 6-(4-Cl-phenyl), 4-(4-F-phenyl) 404.8 g/mol Halogenated aryl groups increase lipophilicity; halogen bonding observed in crystals.

Research Findings and Implications

  • Synthetic Routes : Analogous compounds (e.g., ) are synthesized via cyclocondensation or Diels-Alder reactions. The pyridyl group could be introduced via Suzuki-Miyaura coupling or nucleophilic substitution.
  • Structural Insights : X-ray data for aryl-substituted analogs () reveal envelope conformations and substituent-dependent dihedral angles (e.g., 4-chlorophenyl/4-methoxyphenyl dihedral angle: ~85°).
  • Safety : While the methyl-substituted analog () has documented safety data (e.g., MFCD00134153), pyridyl derivatives may require toxicity profiling due to structural parallels with bioactive nitrosamines.

Biological Activity

Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

Property Value
Molecular FormulaC₁₁H₁₃N₁O₂
Molecular Weight193.23 g/mol
StructureChemical Structure

The compound features a cyclohexene ring substituted with a pyridine group, which contributes to its unique pharmacological profile.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit notable antimicrobial properties. For instance, certain derivatives have shown effectiveness against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be comparable to established antibiotics.

Table: Antimicrobial Activity Data

Compound Target Organism MIC (µg/mL) Control (Antibiotic) Control MIC (µg/mL)
This compoundStaphylococcus aureus12.5Ciprofloxacin2
This compoundEscherichia coli25Amoxicillin4

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Properties

This compound has been investigated for its potential anticancer effects. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

Case Study: Anticancer Activity

In a study conducted on MCF-7 breast cancer cells, the compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. Research indicates that it can suppress the production of inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages.

Table: Anti-inflammatory Activity Data

Compound Cell Line Cytokine Suppression (pg/mL) IC50 (nM)
This compoundMouse MacrophagesTNF-alpha: 501.8
IL-6: 301.9

These results highlight the compound's potential as an anti-inflammatory agent, particularly in conditions characterized by excessive cytokine production.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Interaction studies reveal binding affinities that suggest possible mechanisms through which it exerts its effects.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate

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